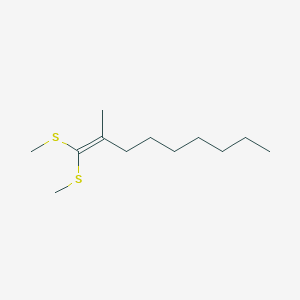
2-Methyl-1,1-bis(methylsulfanyl)non-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,1-bis(methylsulfanyl)non-1-ene is an organic compound with the molecular formula C12H24S2 It is characterized by the presence of a nonene backbone with methyl and methylsulfanyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,1-bis(methylsulfanyl)non-1-ene can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor with methylsulfanyl groups. The reaction typically requires a strong base, such as sodium hydride, to deprotonate the precursor and facilitate the nucleophilic substitution reaction. The reaction is carried out under an inert atmosphere to prevent oxidation of the sulfanyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,1-bis(methylsulfanyl)non-1-ene undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes.
Substitution: Compounds with new functional groups replacing the methylsulfanyl groups.
Scientific Research Applications
2-Methyl-1,1-bis(methylsulfanyl)non-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1,1-bis(methylsulfanyl)non-1-ene involves its interaction with molecular targets through its sulfanyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound may also interact with cellular pathways involved in oxidative stress and redox regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1,1-bis(methylsulfanyl)propane
- 2-Methyl-1,1-bis(methylsulfanyl)butane
- 2-Methyl-1,1-bis(methylsulfanyl)pentane
Uniqueness
2-Methyl-1,1-bis(methylsulfanyl)non-1-ene is unique due to its longer carbon chain and the presence of multiple sulfanyl groups
Properties
CAS No. |
62672-92-8 |
|---|---|
Molecular Formula |
C12H24S2 |
Molecular Weight |
232.5 g/mol |
IUPAC Name |
2-methyl-1,1-bis(methylsulfanyl)non-1-ene |
InChI |
InChI=1S/C12H24S2/c1-5-6-7-8-9-10-11(2)12(13-3)14-4/h5-10H2,1-4H3 |
InChI Key |
JMFUJQOMUCVSDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=C(SC)SC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


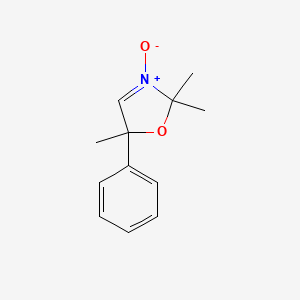
![7-[5-(3-Oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14521447.png)
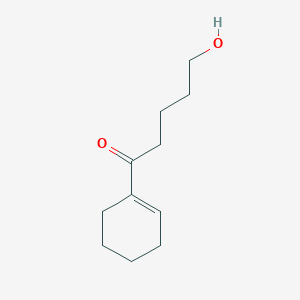
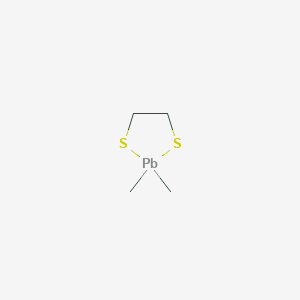
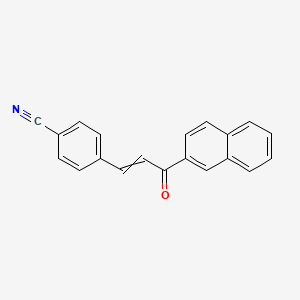
![N,N'-Bis[(4-methyl-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14521481.png)
![N-[2-(Benzenesulfonyl)-5-nitrophenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14521484.png)
![2,2'-Sulfonyldi(bicyclo[2.2.1]heptane)](/img/structure/B14521488.png)

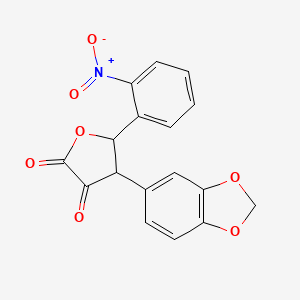
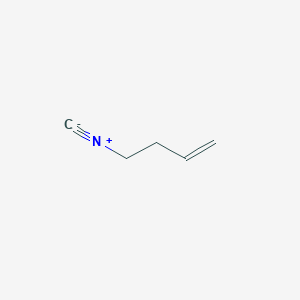
![1-(Hydroxymethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14521511.png)

![(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetonitrile](/img/structure/B14521518.png)
